molecular formula C9H19N B6282988 3-cyclopropylhexan-1-amine CAS No. 1855756-87-4

3-cyclopropylhexan-1-amine

Cat. No.: B6282988
CAS No.: 1855756-87-4
M. Wt: 141.3
InChI Key:
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Description

3-Cyclopropylhexan-1-amine: is an organic compound that belongs to the class of amines It features a cyclopropyl group attached to the third carbon of a hexane chain, with an amine group (-NH2) at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropylhexan-1-amine typically involves the following steps:

    Cyclopropylation: The introduction of a cyclopropyl group to a hexane chain can be achieved through cyclopropanation reactions. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.

    Amination: The introduction of the amine group can be performed through nucleophilic substitution reactions. For example, the reaction of a halogenated hexane derivative with ammonia or an amine under basic conditions can yield the desired amine.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylhexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the amine to primary amines or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated or sulfonylated amines.

Scientific Research Applications

Chemistry: 3-Cyclopropylhexan-1-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules with cyclopropyl and amine functionalities.

Biology: In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity and molecular interactions.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropylhexan-1-amine involves its interaction with molecular targets through the amine group. The cyclopropyl group can influence the compound’s binding affinity and specificity by altering the molecular geometry and electronic properties. The pathways involved may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity.

Comparison with Similar Compounds

    Cyclopropylamine: A simpler compound with only a cyclopropyl group attached to an amine.

    Hexylamine: A straight-chain amine without the cyclopropyl group.

    Cyclohexylamine: An amine with a cyclohexyl group instead of a cyclopropyl group.

Uniqueness: 3-Cyclopropylhexan-1-amine is unique due to the presence of both a cyclopropyl group and a hexane chain, which can impart distinct chemical and biological properties compared to its simpler analogs

Properties

CAS No.

1855756-87-4

Molecular Formula

C9H19N

Molecular Weight

141.3

Purity

95

Origin of Product

United States

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